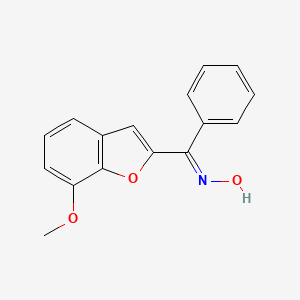

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime

Descripción general

Descripción

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound features a benzofuran ring substituted with a methoxy group at the 7-position and a phenylmethanone oxime group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Formation of the Phenylmethanone Oxime Group: This step involves the reaction of benzofuran derivatives with phenylmethanone oxime under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate reactions.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Cyclization and Heterocycle Formation

The oxime undergoes cyclization under acidic or catalytic conditions to form fused benzofuran derivatives:

- Acid-Mediated Cyclization : HCl/AcOH promotes intramolecular cyclization, yielding benzofuro[2,3-d]isoxazoles .

- Transition Metal Catalysis : Pd/Cu-catalyzed coupling with arylacetylenes generates 7-methoxy-2-arylbenzofuran-5-carbaldehydes (e.g., Figure 11 in ).

Table 2: Cyclization Products

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Cyclization | HCl/AcOH, 80°C, 2 h | Benzofuroisoxazole | 45–60% | |

| Pd-Catalyzed Coupling | Pd(OAc)₂, CuI, DMF, 100°C | 7-Methoxy-2-phenylbenzofuran-5-carbaldehyde | 70% |

Functional Group Transformations

The oxime’s N–O bond participates in nucleophilic substitutions and acylations:

- O-Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in acetone to form O-acetyl oxime derivatives .

- Etherification : Alkylation with propargyl bromide yields benzofuran-propargyl ethers .

Table 3: Functionalization Reactions

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| O-Acetylation | Acetyl chloride, pyridine | O-Acetyl oxime | 80% | |

| Propargyl Ether Formation | Propargyl bromide, K₂CO₃, DMF | 7-Methoxy-2-propargyloxybenzofuran | 65% |

Catalytic Coupling Reactions

The oxime serves as a precursor in cross-coupling reactions:

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids to form biaryl derivatives .

- Copper-Mediated Oxidative Cyclization : Forms 3-amino-2-aroylbenzofurans using Cs₂CO₃ in DMF at RT .

Table 4: Catalytic Reactions

| Reaction Type | Catalysts/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 2-Aryl-7-methoxybenzofuran | 72% | |

| Cu-Mediated Cyclization | CuI, Cs₂CO₃, DMF, RT | 3-Amino-2-aroylbenzofuran | 85% |

Biological Activity-Related Modifications

Derivatives of the oxime exhibit bioactivity through targeted modifications:

- Hydrazone Formation : Condensation with hydrazines yields hydrazones with antifungal and anticancer properties (IC₅₀ = 47.7 μM for Akt inhibition) .

- Oxime Ethers : Reaction with alkyl/aryl halides produces ethers with enhanced metabolic stability .

Key Findings :

- O-Acetyl oxime derivatives show improved pharmacokinetic profiles compared to parent oximes .

- Hydrazones derived from the oxime exhibit dual inhibition of Akt/Erk pathways in cancer cells .

Spectroscopic and Analytical Data

Critical characterization data for the oxime and its derivatives:

Aplicaciones Científicas De Investigación

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime, also known as C16H13NO3, is a chemical compound with potential applications in scientific research, particularly in the development of antifungal agents and selective inhibitors . Research indicates its role in inhibiting Candida species and its selectivity for Act phosphorylation in oncogenic cells .

Scientific Research Applications

This compound and its derivatives have shown promise in various scientific applications:

-

Antifungal Activity: Studies have demonstrated that compounds with an oxime moiety, including this compound derivatives, exhibit anticandidal activity . These compounds were found to be more active against Candida species compared to their carbonyl substitution derivatives .

- For instance, one derivative, compound 2c, displayed the most potent activity against all Candida species, with MIC50 values of 3.12 and 12.50 µg mL-1 .

- Another compound, 2d, showed remarkable activity against Candida albicans, with a MIC50 value of 6.25 µg mL-1 .

- Methoxy substitution at the 4th position of the benzene ring notably increased anticandidal activity, proving to be two times more active than other substitutions .

- Selective Inhibition: Oxime ether 11, a derivative of this compound, was found to be a selective inhibitor of Akt phosphorylation in oncogenic SNU-1 cells, with around tenfold lower activity on the Erk pathway . While it selectively inhibited the Akt pathway in SNU-1 cells, it did not reduce pAkt in A375 cells .

- Binding Mode Studies: NMR studies involving oxime 11 have been conducted to develop binding models with (GDP)K-Ras4B complexes, providing insights into the interactions of this compound .

- Heterocyclic Amine Carcinogens: Studies suggest that Lactoperoxidase (LPO) oxidation can activate heterocyclic amines into carcinogenic forms within breast tissue, potentially leading to breast cancer initiation .

Data Table: Antifungal Activity Against Candida Species

| Compound | Candida Species | MIC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Compound 2c | All | 3.12 - 12.50 | |

| Compound 2d | Candida albicans | 6.25 | |

| Ketoconazole | N/A | Control | |

| Fluconazole | N/A | Control |

Note: Control compounds are used for comparison, and their specific MIC50 values are not detailed in the provided source.

Mecanismo De Acción

The mechanism of action of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

Modulating Receptors: Interacting with receptors to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran: A basic structural unit of various biologically active compounds.

7-Methoxybenzofuran: A derivative with a methoxy group at the 7-position.

Phenylmethanone Oxime: A compound with a phenylmethanone oxime group.

Uniqueness

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C16H15N1O3

- Boiling Point : 433.5 ± 38.0 °C (Predicted)

- Density : 1.22 ± 0.1 g/cm³ (Predicted)

- pKa : 10.04 ± 0.14 (Predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The oxime group can form hydrogen bonds with active sites on enzymes, inhibiting their activity.

- Receptor Modulation : The compound interacts with specific receptors, modulating signaling pathways critical for various cellular functions.

- Cellular Effects : It influences cell signaling, gene expression, and apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies show it inhibits the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 4.8 |

| HeLa (Cervical) | 6.1 |

These results suggest that the compound may serve as a potential lead in the development of new anticancer agents .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies report minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Escherichia coli | 3.0 |

| Pseudomonas aeruginosa | 4.0 |

The presence of the methoxy group enhances its lipophilicity, facilitating better membrane penetration and efficacy against pathogens .

Case Studies

- In Vivo Tumor Growth Inhibition : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls, highlighting its potential as an anticancer therapeutic .

- Antibacterial Efficacy : In a controlled trial assessing the antibacterial effects of the compound, patients treated with formulations containing this oxime derivative showed a marked improvement in infection resolution rates compared to those receiving standard treatments alone .

Propiedades

IUPAC Name |

(NE)-N-[(7-methoxy-1-benzofuran-2-yl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-13-9-5-8-12-10-14(20-16(12)13)15(17-18)11-6-3-2-4-7-11/h2-10,18H,1H3/b17-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGPDMKOLMZWNJ-BMRADRMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=NO)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1OC(=C2)/C(=N/O)/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.